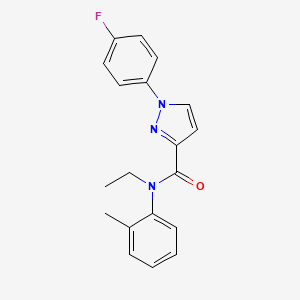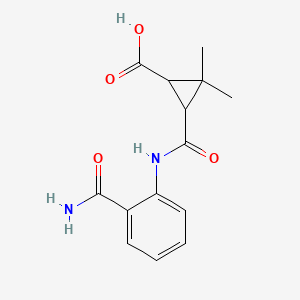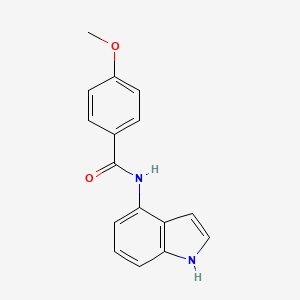![molecular formula C24H22F2N2O4 B7561607 N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide, also known as BIFEI, is a chemical compound that has gained attention in scientific research due to its potential applications. BIFEI is a small molecule that belongs to the family of isophthalic acid derivatives. It has a molecular formula of C22H22F2N2O4 and a molecular weight of 420.42 g/mol. BIFEI has shown promising results in various scientific studies, and its potential applications are still being explored.
Wirkmechanismus
The mechanism of action of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide is not yet fully understood. However, studies have shown that N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide interacts with the DNA of cancer cells, leading to the inhibition of cell division and the induction of apoptosis. N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has been shown to have several biochemical and physiological effects. Studies have shown that N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide can inhibit the activity of certain enzymes, such as topoisomerase II, that are involved in DNA replication and cell division. N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cancer cells. Additionally, N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide in lab experiments is its potential toxicity. N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has been shown to have cytotoxic effects on normal cells, which can limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide. One potential direction is the development of new cancer therapies based on N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide. Studies have shown that N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has anti-cancer properties and can inhibit the growth of cancer cells. Further research is needed to explore the potential of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide as a cancer therapy. Another potential direction is the study of the mechanism of action of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide. The exact mechanism by which N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide interacts with cancer cells is not yet fully understood, and further research is needed to elucidate this mechanism. Additionally, more research is needed to explore the potential applications of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide in other scientific fields, such as drug delivery and materials science.
Conclusion
In conclusion, N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide is a chemical compound that has gained attention in scientific research due to its potential applications. N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has shown promising results in various scientific studies, particularly in the field of cancer research. The synthesis of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide is a complex process that requires expertise in organic synthesis. While N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has several advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for research on N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide, including the development of new cancer therapies and the study of its mechanism of action.
Synthesemethoden
The synthesis of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide involves a series of chemical reactions. One of the commonly used methods for synthesizing N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide is the reaction between 2-fluorophenol and 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting intermediate is then reacted with isophthalic acid to form N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide. The synthesis of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide is a complex process that requires expertise in organic synthesis.
Wissenschaftliche Forschungsanwendungen
N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide is in the field of cancer research. Studies have shown that N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has anti-cancer properties and can inhibit the growth of cancer cells. N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-N,3-N-bis[2-(2-fluorophenoxy)ethyl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O4/c25-19-8-1-3-10-21(19)31-14-12-27-23(29)17-6-5-7-18(16-17)24(30)28-13-15-32-22-11-4-2-9-20(22)26/h1-11,16H,12-15H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZQXIVZXCGWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=CC=C2)C(=O)NCCOC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)
![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)



![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)


![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)